N-Oleoyl Valine
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Overview
Description
N-Oleoyl Valine is an endogenous N-acyl amine that acts as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation . This compound is known to increase in mice following cold exposure and is also elevated in cases of acute lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl Valine can be synthesized through the reaction of oleic acid with valine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as column chromatography and recrystallization to ensure high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oleic acid moiety, leading to the formation of epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Amino acids in the presence of coupling agents like DCC and DMAP.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated N-acyl amines.
Substitution: N-acyl amines with different amino acid residues.
Scientific Research Applications
N-Oleoyl Valine has several scientific research applications:
Chemistry: Used as a model compound to study N-acyl amine chemistry and its interactions with various receptors.
Biology: Investigated for its role in thermoregulation and its effects on TRPV3 receptors.
Medicine: Explored for its potential therapeutic effects in conditions like acute lung injury and inflammation.
Industry: Utilized in the development of new materials and compounds with specific biological activities
Mechanism of Action
N-Oleoyl Valine exerts its effects primarily through antagonism of the TRPV3 receptor. This receptor is involved in the regulation of body temperature and inflammatory responses. By blocking TRPV3, this compound can modulate thermoregulation and reduce inflammation .
Comparison with Similar Compounds
- N-Oleoyl Glycine
- N-Oleoyl Alanine
- N-Oleoyl Serine
- N-Oleoyl Dopamine
Comparison: N-Oleoyl Valine is unique in its specific interaction with the TRPV3 receptor, whereas other similar compounds may interact with different receptors or have varying degrees of activity. For example, N-Oleoyl Dopamine acts as an agonist at the TRPV1 receptor, highlighting the specificity of this compound for TRPV3 .
Properties
IUPAC Name |
3-methyl-2-(octadec-9-enoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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